(Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 346.3 g/mol. The compound features a unique structural arrangement that includes a benzofuran moiety, which is known for its biological activity and utility in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed specifications regarding its purity and structural properties. It is often utilized in research settings for its potential applications in pharmacology and organic synthesis.
This compound falls under the category of organic chemicals, specifically within the realm of heterocyclic compounds due to the presence of the benzofuran ring. It can also be classified as an amide due to the presence of the acetamide functional group. Its classification is significant for understanding its reactivity and potential applications in various fields, including medicinal chemistry.
The synthesis of (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves several steps that may include condensation reactions, acylation, and possibly cyclization processes.
Technical Details:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide can be represented using various chemical notation systems:
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
WYEPUNMRXZIQKU-ODLFYWEKSA-N
These notations provide insight into the compound's connectivity and stereochemistry.
The compound has a complexity rating of 583, indicating a relatively intricate structure that may exhibit interesting chemical behavior. Its exact mass is reported as 346.08412354 g/mol.
(Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide can undergo various chemical reactions typical for compounds containing amide and aromatic functionalities:
These reactions are critical for modifying the compound for specific applications or studying its reactivity.
Data:
Understanding these mechanisms is vital for exploring its potential uses in drug development.
Relevant data regarding these properties are crucial for handling and application in laboratory settings.
(Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide has potential applications in various scientific fields:
These applications highlight its versatility and importance in ongoing research efforts across multiple disciplines.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1